![molecular formula C15H17N3O3 B2486850 2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097918-47-1](/img/structure/B2486850.png)
2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one often involves complex reactions that aim to incorporate the quinoxalinyl and pyrrolidinyl groups into the ethanone backbone. Techniques such as the iron-catalyzed intramolecular C(sp(2))-N cyclization of 1-(N-Arylpyrrol-2-yl)ethanone O-Acetyl Oximes and the utilization of piperidine–iodine as a dual system catalyst for the synthesis of coumarin-bearing pyrrolo[1,2-a]quinoxaline derivatives through a one-pot three-component reaction have been reported (Zhang et al., 2015); (Alizadeh et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds often reveals a complex arrangement of rings and functional groups, contributing to their unique properties. For instance, the synthesis of pyrrolo[3,2-c]quinolines showcases crescent-shaped molecules with planar fused cyclic moieties and ortho methoxy groups, which could be analogously related to the structural intricacies of this compound (Dudouit et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving this compound and its analogs are diverse, including but not limited to, cycloadditions, oxidative carbonylations, and cyclizations that yield complex heterocyclic structures. For example, the palladium-catalyzed oxidative carbonylation for the synthesis of indolo- and pyrrolo[1,2-a]quinoxalinones from C(sp2)-H bond carbonylation highlights the type of reactions these compounds might undergo (Chandrasekhar & Sankararaman, 2020).
Physical Properties Analysis
While specific data on the physical properties of this compound is not readily available, compounds of similar structure typically exhibit significant characteristics like melting points, boiling points, and solubility, which are crucial for determining their application in various fields. Studies on related compounds can provide insights into their stability, molecular packing, and interaction with light, which are essential for materials science and pharmaceutical applications (Albrecht et al., 2018).
Mécanisme D'action
Target of Action
It is known that quinoxaline derivatives have a wide range of biological activities and can interact with various targets . Pyrrolidine, a component of the compound, is a versatile scaffold used in the discovery of biologically active compounds .
Mode of Action
Quinoxaline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . Pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Biochemical Pathways
Quinoxaline derivatives are known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Quinoxaline derivatives are known to have a wide range of biological activities .
Action Environment
It is known that environmental factors can significantly influence the action of chemical compounds .
Orientations Futures
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . This suggests a promising future direction for the study and application of quinoxaline derivatives, including “2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one”.
Analyse Biochimique
Biochemical Properties
It is known that the quinoxalin-2-yloxy group in the molecule can participate in various biochemical reactions . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Cellular Effects
Preliminary studies suggest that this compound may interact with various types of cells and cellular processes .
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2-methoxy-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-10-15(19)18-7-6-11(9-18)21-14-8-16-12-4-2-3-5-13(12)17-14/h2-5,8,11H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGJWSRGAVAQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486767.png)
![[2-(4-Tert-butylphenoxy)phenyl]methanol](/img/structure/B2486769.png)
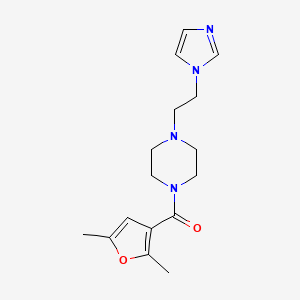
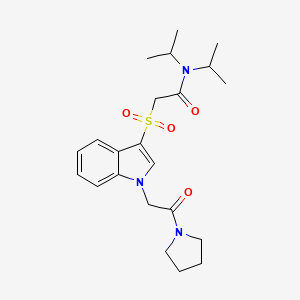
![3-(((6-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2486773.png)

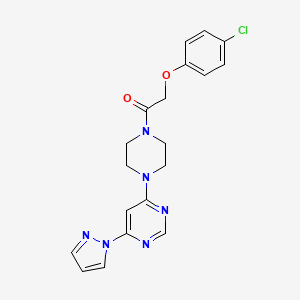
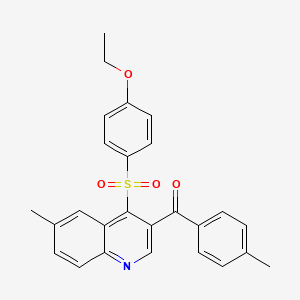
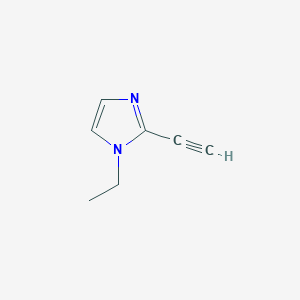
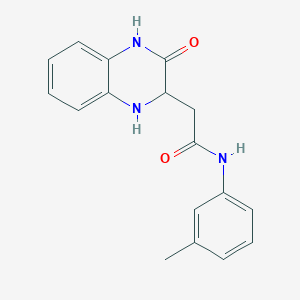
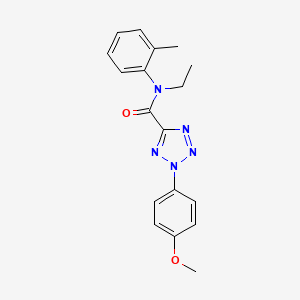
![Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2486784.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2486790.png)